Cas no 94108-55-1 (1-4-(trifluoromethoxy)phenylpropan-1-one)

1-4-(trifluoromethoxy)phenylpropan-1-one structure
94108-55-1 structure
Product Name:1-4-(trifluoromethoxy)phenylpropan-1-one
CAS No:94108-55-1
MF:C10H9F3O2
MW:218.172473669052
MDL:MFCD18400167
CID:809658
PubChem ID:44153101
Update Time:2025-04-24

1-4-(trifluoromethoxy)phenylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone,1-[4-(trifluoromethoxy)phenyl]-
    • 1-[4-(Trifluoromethoxy)phenyl]propan-1-one
    • 4'-(trifluoromethoxy)propiophenone
    • 94108-55-1
    • 1-(4-(trifluoromethoxy)phenyl)propan-1-one
    • AKOS015907857
    • 1-[4-(Trifluoromethoxy)phenyl]-1-propanone
    • MFCD18400167
    • SCHEMBL6141283
    • EINECS 302-396-3
    • EN300-206369
    • DTXSID90240579
    • AS-44151
    • Z285137016
    • 4-(Trifluoromethoxy)propiophenone
    • 1-Propanone, 1-[4-(trifluoromethoxy)phenyl]-
    • NS00064276
    • 7J2QPV2GUE
    • DS-021232
    • 1-4-(trifluoromethoxy)phenylpropan-1-one
    • MDL: MFCD18400167
    • Inchi: 1S/C10H9F3O2/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6H,2H2,1H3
    • InChI Key: OIEBTEWPPOJOGI-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1)C(CC)=O)(F)F

Computed Properties

  • Exact Mass: 218.055
  • Monoisotopic Mass: 218.055
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26.3A^2

Experimental Properties

  • Density: 1.226
  • Boiling Point: 234.8°Cat760mmHg
  • Flash Point: 93.2°C

1-4-(trifluoromethoxy)phenylpropan-1-one Pricemore >>

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Additional information on 1-4-(trifluoromethoxy)phenylpropan-1-one

Comprehensive Guide to 1-Propanone,1-[4-(trifluoromethoxy)phenyl]- (CAS No. 94108-55-1): Properties, Applications, and Market Insights

The chemical compound 1-Propanone,1-[4-(trifluoromethoxy)phenyl]- (CAS No. 94108-55-1) is a specialized organic molecule that has garnered significant attention in various industrial and research applications. Known for its unique structural features, including a trifluoromethoxy group attached to a phenyl ring, this compound exhibits distinct physicochemical properties that make it valuable in multiple fields. In this article, we delve into the molecular characteristics, synthesis methods, applications, and emerging trends related to 1-Propanone,1-[4-(trifluoromethoxy)phenyl]-, while addressing common queries from researchers and industry professionals.

1-Propanone,1-[4-(trifluoromethoxy)phenyl]- is a ketone derivative with the molecular formula C10H9F3O2. Its trifluoromethoxy substituent enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical intermediates and agrochemical formulations. The compound's CAS No. 94108-55-1 serves as a unique identifier in chemical databases, facilitating precise tracking in regulatory and commercial contexts. Researchers often explore its reactivity in nucleophilic addition reactions, owing to the carbonyl group's electrophilic nature.

One of the most searched questions about 1-Propanone,1-[4-(trifluoromethoxy)phenyl]- revolves around its synthesis. The compound is typically prepared via Friedel-Crafts acylation, where 4-(trifluoromethoxy)benzene reacts with propionyl chloride in the presence of a Lewis acid catalyst. Alternative routes include the oxidation of corresponding alcohols or Grignard reactions. Recent advancements in green chemistry have spurred interest in solvent-free or catalytic methods to improve yield and reduce environmental impact—a topic highly relevant to sustainable chemistry discussions.

In the pharmaceutical sector, 1-Propanone,1-[4-(trifluoromethoxy)phenyl]- serves as a building block for drug discovery. Its trifluoromethoxy group is particularly valued in medicinal chemistry for modulating bioavailability and binding affinity. Current trends highlight its potential in developing kinase inhibitors and GPCR-targeting therapies, aligning with the growing demand for precision medicine. Additionally, its stability under physiological conditions makes it suitable for prodrug design, a hot topic in AI-driven drug development forums.

Beyond pharmaceuticals, this compound finds utility in material science. Its incorporation into polymer matrices enhances thermal stability and fluorophilic properties, catering to applications in coatings and electronic materials. The rise of flexible electronics and energy storage devices has amplified searches for high-performance fluorinated additives, positioning 1-Propanone,1-[4-(trifluoromethoxy)phenyl]- as a candidate for advanced material formulations. Researchers also investigate its role in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs), where fluorine-containing compounds improve device efficiency.

Market analyses reveal increasing demand for 1-Propanone,1-[4-(trifluoromethoxy)phenyl]- in Asia-Pacific regions, driven by expanding pharmaceutical and electronics industries. Regulatory compliance, particularly REACH and FDA guidelines, remains a frequently searched topic among buyers. Suppliers emphasize high-purity grades (>98%) to meet stringent industry standards, while cost-effective scaling methods dominate patent filings. Environmental regulations on fluorine-containing compounds also influence R&D directions, with many seeking biodegradable alternatives or recovery processes.

For researchers handling 1-Propanone,1-[4-(trifluoromethoxy)phenyl]-, proper storage conditions—such as inert atmospheres and moisture-free environments—are critical to maintaining stability. Analytical techniques like HPLC and GC-MS are commonly employed for purity verification, another frequently searched technical aspect. Safety data sheets (SDS) emphasize standard organic compound handling protocols, though the compound is not classified under hazardous categories, per global harmonized system (GHS) criteria.

Emerging applications in agricultural chemistry are gaining traction, with studies exploring its derivatives as potential herbicides or fungicides. The trifluoromethoxy moiety's ability to resist metabolic degradation in plants aligns with the agroindustry's need for longer-lasting crop protection agents. This intersects with the broader trend of sustainable agrochemicals, a top search keyword in 2024, as farmers and regulators seek eco-friendly pest management solutions.

In conclusion, 1-Propanone,1-[4-(trifluoromethoxy)phenyl]- (CAS No. 94108-55-1) represents a versatile compound bridging pharmaceuticals, materials science, and agriculture. Its unique chemical profile continues to inspire innovations, particularly in fluorine chemistry and green synthesis. As industries prioritize sustainability and performance, this compound's role is poised to expand, making it a subject of ongoing research and commercial interest. For those sourcing or studying this material, staying updated on synthetic breakthroughs and application patents is recommended to leverage its full potential.

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